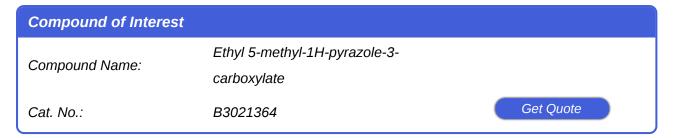


# An In-depth Technical Guide to Ethyl 5-methyl-1H-pyrazole-3-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Ethyl 5-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic compound, is a significant building block in the landscape of medicinal chemistry and drug discovery. Its pyrazole core is a privileged scaffold found in numerous pharmaceuticals, valued for its diverse biological activities. This technical guide provides a comprehensive overview of Ethyl 5-methyl-1H-pyrazole-3-carboxylate, including its chemical and physical properties, detailed synthesis protocols, and its role in the development of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

## **Chemical and Physical Properties**

The fundamental physicochemical properties of **Ethyl 5-methyl-1H-pyrazole-3-carboxylate** (CAS Number: 4027-57-0) are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.



Property	Value	Source(s)
CAS Number	4027-57-0	[1][2][3]
Molecular Formula	C7H10N2O2	[1][2][3]
Molecular Weight	154.17 g/mol	[1][4]
IUPAC Name	ethyl 5-methyl-1H-pyrazole-3- carboxylate	[1]
Synonyms	3(5)-Methyl-5(3)- ethoxycarbonylpyrazole, 3- Ethoxycarbonyl-5- methylpyrazole	[2][3]
Appearance	White solid	[5]
Melting Point	80-84 °C	[4]
Boiling Point	299.1±20.0 °C (Predicted)	
Density	1.171±0.06 g/cm³ (Predicted)	_
LogP	0.733	[6]
InChI Key	BOTXQJAHRCGJEG- UHFFFAOYSA-N	[1][2][3]
SMILES	CCOC(=0)C1=NNC(=C1)C	[1]

### **Spectroscopic Data**

Spectroscopic data is essential for the structural elucidation and purity assessment of **Ethyl 5-methyl-1H-pyrazole-3-carboxylate**.

- $^{1}$ H NMR (CDCl<sub>3</sub>, 250 MHz):  $\delta$  6.55 (s, 1H), 4.34 (q, J = 7.13 Hz, 2H), 2.35 (s, 3H), 1.33 (t, J = 7.13 Hz, 3H).[5]
- Mass Spectrometry (EI-MS): m/z = 155 [M+1]+.[5]



 Infrared (IR) and other spectroscopic data are available through public databases such as the NIST WebBook.[2][3][7]

## **Experimental Protocols: Synthesis**

The most common and efficient method for synthesizing **Ethyl 5-methyl-1H-pyrazole-3-carboxylate** is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[8] Below are two detailed protocols.

### Protocol 1: High-Yield Synthesis in Ethanol/Acetic Acid

This protocol describes a 15-hour reaction at room temperature, providing a good yield of the final product.[8]

#### Materials:

- Ethyl 2,4-dioxovalerate (Ethyl 2,4-dioxopentanoate) (11.67 g, 73.79 mmol)
- Hydrazine monohydrate (5.4 mL, 110.68 mmol)
- Ethanol (EtOH)
- Glacial Acetic Acid (AcOH)
- Ethyl Acetate (EtOAc)
- Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
- Water
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- Prepare a solution of Ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol) in a mixture of 100 mL of ethanol and 1 mL of glacial acetic acid.
- Cool the solution to 0 °C in an ice bath.



- Slowly add hydrazine monohydrate (5.4 mL, 110.68 mmol) dropwise to the cooled solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.
- Pour the reaction mixture into 50 mL of water and add 5 mL of saturated aqueous NaHCO₃ solution.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Filter and concentrate the organic layer under reduced pressure to yield **Ethyl 5-methyl-1H-pyrazole-3-carboxylate** as a white solid (8.41 g, 74% yield). The product can be used for subsequent reactions without further purification.[5]

#### **Protocol 2: Rapid, High-Yield Synthesis in Ethanol**

This protocol offers a faster, high-yield synthesis in ethanol.[8]

#### Materials:

- Ethyl 2,4-dioxopentanoate (20 g, 126 mmol, 18 mL)
- Hydrazine hydrate (6.96 g, 139 mmol, 6.76 mL)
- Ethanol (400 mL)

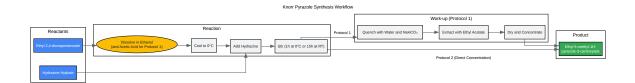
#### Procedure:

- Dissolve Ethyl 2,4-dioxopentanoate (20 g, 126 mmol) in 400 mL of ethanol.
- Cool the solution to 0 °C in an ice bath.
- Add hydrazine hydrate (6.96 g, 139 mmol) to the solution.
- Stir the reaction mixture at 0 °C for 1 hour.



Concentrate the mixture to yield Ethyl 5-methyl-1H-pyrazole-3-carboxylate (19 g, 97% yield).[5]

# Visualizations Knorr Pyrazole Synthesis Workflow



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Caption: Experimental workflow for the Knorr synthesis of **Ethyl 5-methyl-1H-pyrazole-3-carboxylate**.

## **Role in Drug Discovery and Development**

**Ethyl 5-methyl-1H-pyrazole-3-carboxylate** serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyrazole scaffold is a cornerstone in medicinal chemistry, with many approved drugs featuring this moiety.[8]

## **Anti-inflammatory and Analgesic Agents**



Pyrazole derivatives have a well-established history as anti-inflammatory and analgesic agents. [9] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenase (LOX), which are key enzymes in the inflammatory cascade responsible for the production of prostaglandins and leukotrienes.[9] While specific studies on the anti-inflammatory mechanism of **Ethyl 5-methyl-1H-pyrazole-3-carboxylate** are not extensively detailed, it serves as a precursor for compounds that are evaluated for these properties.[10]

General Signaling Pathway for Pyrazole-based Antiinflammatory Agents



# Inflammatory Stimulus Cell Injury / Pathogen Cell Membrane Membrane Phospholipids via Phospholipase A2 Arachiddnic Acid Cascade Therapeutic Intervention Arachidonic Acid Pyrazole Derivatives COX-1 / COX-2 5-LOX **Prostaglandins** Leukotrienes Inflammatory Response

#### General Mechanism of Pyrazole Anti-inflammatory Action

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Caption: Inhibition of inflammatory pathways by pyrazole derivatives.

Pain, Fever, Swelling



## **Antimicrobial Agents**

Derivatives of **Ethyl 5-methyl-1H-pyrazole-3-carboxylate** have also been investigated for their potential as antimicrobial agents. These compounds are synthesized and screened against various strains of bacteria and fungi to determine their efficacy.

**Logical Flow of Pyrazole-based Drug Discovery** 



# Logical Flow of Pyrazole-based Drug Discovery Start with Pyrazole Scaffold (e.g., Ethyl 5-methyl-1H-pyrazole-3-carboxylate) Chemical Synthesis & **Derivative Library Generation** High-Throughput Screening (Biological Assays) Hit Identification Active Compounds Lead Optimization (SAR Studies) **Preclinical Studies** (In vivo efficacy & toxicology) Clinical Trials

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Caption: Logical flow of pyrazole-based drug discovery and development.



#### Conclusion

**Ethyl 5-methyl-1H-pyrazole-3-carboxylate** is a valuable and versatile molecule in the field of medicinal chemistry. Its straightforward synthesis and the established biological significance of the pyrazole core make it an important starting material for the development of new therapeutic agents. This guide provides researchers and drug development professionals with the essential technical information required to effectively utilize this compound in their research endeavors. The continued exploration of derivatives of **Ethyl 5-methyl-1H-pyrazole-3-carboxylate** holds promise for the discovery of novel drugs with improved efficacy and safety profiles.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 5-methyl-1H-pyrazole-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3021364#ethyl-5-methyl-1h-pyrazole-3-carboxylate-cas-number-and-properties]



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